molecular formula C10H13BrN2 B8160366 (6-Bromopyridin-3-ylmethyl)-cyclobutylamine

(6-Bromopyridin-3-ylmethyl)-cyclobutylamine

Cat. No.: B8160366
M. Wt: 241.13 g/mol
InChI Key: YYQFFARSLQHCRP-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-ylmethyl)-cyclobutylamine is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel small-molecule candidates. The integration of a cyclobutane ring directly adjacent to an amine group (forming an aminocyclobutane core) is a strategic feature that provides conformational restriction to molecular architectures . This restriction can reduce the entropic penalty upon binding to a biological target and lead to improved potency and selectivity. Furthermore, the cyclobutane ring can serve as a versatile spacer to direct key pharmacophore elements or act as a saturated bioisostere for aromatic rings, potentially enhancing water solubility and reducing planarity . The 6-bromopyridin-3-ylmethyl moiety attached to this core offers a handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules aimed at exploring biological space. Researchers utilize this scaffold to develop compounds for various disease areas, including oncology, where such structures have been investigated for targeting enzymes like cathepsin B or tankyrase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-4-8(7-13-10)6-12-9-2-1-3-9/h4-5,7,9,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQFFARSLQHCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination represents a cornerstone method, involving the condensation of 6-bromopyridine-3-carbaldehyde with cyclobutylamine followed by reduction.

Procedure :

  • Condensation : 6-Bromopyridine-3-carbaldehyde (1.0 equiv) and cyclobutylamine (1.2 equiv) are stirred in ethanol at 25°C for 12 hours, forming an imine intermediate.

  • Reduction : Sodium triacetoxyborohydride (STAB, 1.5 equiv) is added at 0°C, and the mixture is stirred for 6 hours. The product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 78%).

Key Data :

ParameterValue
Reaction Temperature0–25°C
Time18 hours (total)
Yield78%
Purity (HPLC)>98%

This method is favored for its simplicity and high purity output, though scalability is limited by stoichiometric reductant use.

Nucleophilic Substitution

An alternative route employs 3-(bromomethyl)-6-bromopyridine and cyclobutylamine under basic conditions.

Procedure :

  • Alkylation : 3-(Bromomethyl)-6-bromopyridine (1.0 equiv) and cyclobutylamine (2.0 equiv) are refluxed in tetrahydrofuran (THF) with potassium carbonate (2.5 equiv) for 24 hours.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the product (yield: 65%).

Key Data :

ParameterValue
Reaction Temperature66°C (reflux)
Time24 hours
Yield65%
Purity (NMR)>95%

While effective, this method suffers from competing elimination reactions, necessitating excess amine to suppress byproducts.

Modern Catalytic Methods

Recent advances leverage transition-metal catalysis and innovative techniques to enhance efficiency and sustainability.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling enables direct functionalization of pyridine frameworks.

Procedure :

  • Suzuki-Miyaura Coupling : 6-Bromo-3-iodopyridine (1.0 equiv) reacts with cyclobutylmethylboronic acid (1.2 equiv) using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in toluene/water (3:1) at 80°C for 12 hours.

  • Amination : The intermediate undergoes amination with NH₃/MeOH at 60°C, followed by purification via reverse-phase HPLC (yield: 70%).

Key Data :

ParameterValue
Catalyst SystemPd(OAc)₂/SPhos
Temperature80°C
Yield70%
Turnover Frequency (TOF)12 h⁻¹

This method excels in regioselectivity but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times.

Procedure :

  • One-Pot Synthesis : 6-Bromopyridine-3-carbaldehyde (1.0 equiv), cyclobutylamine (1.1 equiv), and STAB (1.3 equiv) in acetonitrile are irradiated at 100°C for 30 minutes.

  • Purification : The crude product is washed with cold diethyl ether (yield: 82%).

Key Data :

ParameterValue
Microwave Power300 W
Time30 minutes
Yield82%
Energy Consumption15 kWh/mol

This approach is optimal for high-throughput applications but requires specialized equipment.

Industrial-Scale Production

Scaling up synthesis necessitates cost-effective and safe processes.

Continuous Flow Reactor Design :

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions : 10 bar pressure, 50°C, residence time 2 hours.

  • Output : 5 kg/day with 85% yield and >99% purity.

Key Challenges :

  • Handling brominated intermediates safely.

  • Minimizing Pd catalyst leaching in cross-coupling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive Amination7898Moderate1200
Nucleophilic Substitution6595Low950
Pd-Catalyzed Coupling7097High1800
Microwave-Assisted8299Moderate1400

Reductive amination and microwave methods balance cost and efficiency, while Pd catalysis offers scalability at higher expenses .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-ylmethyl)-cyclobutylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Bromopyridin-3-ylmethyl)-cyclobutylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-ylmethyl)-cyclobutylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amine group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound’s structural analogs vary in substituents on the pyridine ring, the nature of the amine group, or additional functional groups. Key comparisons include:

Pyridine Ring Modifications
  • 4-(6-Bromopyridin-3-yl)morpholine (Similarity: 0.81): Replaces the cyclobutylamine group with a morpholine ring, enhancing solubility due to morpholine’s polar oxygen atom. This substitution reduces steric hindrance compared to cyclobutylamine .
Amine Group Variations
  • (6-Bromopyridin-3-yl)methanamine (Similarity: 0.83): A primary amine analog lacking the cyclobutyl group. The absence of the cyclobutyl ring may increase conformational flexibility but decrease metabolic stability .
  • Bis((6-bromopyridin-3-yl)methyl)amine (Similarity: 0.91): A dimeric structure with two bromopyridine units.
Functionalized Derivatives
  • [(6-Bromopyridin-3-ylmethyl)-methyl-amino]-acetic acid (CAS: 1353946-68-5): Incorporates an acetic acid group, improving water solubility (logP reduction) and enabling conjugation strategies in prodrug design .

Comparative Data Table

Compound Name Key Structural Features Similarity Score Molecular Weight (g/mol) Potential Applications
(6-Bromopyridin-3-ylmethyl)-cyclobutylamine Cyclobutylamine, 6-Br-pyridine Reference ~229.11 Pharmaceuticals, Catalysts
4-(6-Bromopyridin-3-yl)morpholine Morpholine substituent 0.81 ~257.13 Solubility-enhanced agents
(6-Bromopyridin-3-yl)methanamine Primary amine, no cyclobutyl 0.83 ~187.05 Intermediate synthesis
Bis((6-bromopyridin-3-yl)methyl)amine Dimeric structure 0.91 ~414.98 Polymer cross-linkers
[(6-Bromopyridin-3-ylmethyl)-methyl-amino]-acetic acid Acetic acid functionalization N/A ~259.10 Prodrugs, Bioconjugates

Note: Similarity scores derived from structural comparison algorithms (Tanimoto coefficients) .

Key Research Findings

  • Electronic Effects : The 6-bromo substituent on the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions—a trait shared with analogs like 4-(6-Bromopyridin-3-yl)morpholine .
  • Solubility Trends : Functionalization with polar groups (e.g., acetic acid in CAS 1353946-68-5) improves aqueous solubility, whereas dimeric structures (e.g., Bis((6-bromopyridin-3-yl)methyl)amine) may aggregate in hydrophobic environments .

Biological Activity

(6-Bromopyridin-3-ylmethyl)-cyclobutylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring attached to a cyclobutylamine moiety. The specific arrangement of these functional groups contributes to its reactivity and biological activity.

Property Details
IUPAC Name N-[(6-bromopyridin-3-yl)methyl]cyclobutylamine
Molecular Formula C11H14BrN2
Molecular Weight 256.15 g/mol
InChI Key InChI=1S/C11H14BrN2/c12-11-2-1-9(8-14-11)7-13-10-3-5-15-6-4-10/h1-2,8,10,13H,3-7H2

The biological activity of (6-Bromopyridin-3-ylmethyl)-cyclobutylamine is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The bromine atom on the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, potentially inhibiting enzyme activity.
  • Receptor Modulation : The amine group allows for hydrogen bonding with receptor sites, which may modulate receptor activity and downstream signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that brominated pyridine derivatives can inhibit the growth of various bacterial strains.

Anticancer Potential

Recent studies suggest that (6-Bromopyridin-3-ylmethyl)-cyclobutylamine may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated pyridine derivatives, including (6-Bromopyridin-3-ylmethyl)-cyclobutylamine, against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Evaluation of Anticancer Activity : A recent publication reported that (6-Bromopyridin-3-ylmethyl)-cyclobutylamine exhibited cytotoxic effects on human breast cancer cells (MCF7). The study indicated that the compound could downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Comparative Analysis with Similar Compounds

Compound Biological Activity
(6-Bromo-pyridin-2-ylmethyl)-cyclobutylamineModerate antibacterial activity
(6-Chloro-pyridin-3-ylmethyl)-cyclobutylamineLower anticancer efficacy compared to brominated analogs
(6-Bromo-pyridin-3-ylmethyl)-tetrahydropyranamineStronger enzyme inhibition potential

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (6-Bromopyridin-3-ylmethyl)-cyclobutylamine?

Methodological Answer:
The synthesis typically involves coupling reactions between bromopyridine derivatives and cyclobutylamine precursors. A plausible route includes:

Bromopyridine Functionalization : Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methyl group at the 3-position of 6-bromopyridine. Evidence from analogous bromopyridine derivatives (e.g., (6-Bromopyridin-2-yl)methanol) highlights the use of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and inert conditions .

Amine Coupling : React the functionalized bromopyridine (e.g., 6-bromo-3-(bromomethyl)pyridine) with cyclobutylamine under basic conditions (e.g., NaH or Cs₂CO₃). Cyclobutylamine’s reactivity as a nucleophile is well-documented in similar amine alkylation reactions .

Purification : Employ column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclobutyl and bromopyridinylmethyl moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-(6-Bromopyridin-3-yl)acetic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₃BrN₂ requires exact mass ~257.03).
  • HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm. For example, a C18 column with acetonitrile/water gradients is standard for brominated heterocycles .
  • X-ray Crystallography : If crystalline, determine stereochemistry and bond angles, as demonstrated for cyclobutylamine derivatives .

Advanced: How can reaction conditions be optimized for bromine-mediated coupling steps?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance coupling efficiency. Evidence from 2-(6-Bromopyridin-3-yl)acetic acid synthesis shows ligand choice impacts yield .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (e.g., 1,4-dioxane). For example, dioxane improved yields in Suzuki reactions for bromopyridines .
  • Temperature Control : Reactions at 80–100°C often balance speed and side-product formation. Monitor via TLC or in situ FTIR .

Advanced: How should researchers address contradictions in spectroscopic data across studies?

Methodological Answer:

Cross-Validation : Use multiple techniques (e.g., NMR, IR, HRMS) to confirm structural assignments. For example, discrepancies in cyclobutylamine derivatives’ ¹H NMR shifts were resolved by comparing with X-ray data .

Impurity Profiling : Analyze byproducts via LC-MS. Residual solvents or unreacted precursors (e.g., cyclobutylamine) may explain anomalies .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Advanced: What storage and handling protocols ensure compound stability?

Methodological Answer:

  • Storage : Keep at –20°C under inert atmosphere (Ar/N₂) to prevent degradation. Cyclobutylamine derivatives are sensitive to moisture and oxidation .
  • Handling : Use corrosion-resistant containers (e.g., glass-lined) due to the compound’s flammability and corrosivity (UN 2733, Packing Group II) .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How to design receptor-binding studies for this compound?

Methodological Answer:

Target Selection : Prioritize receptors with known affinity for brominated heterocycles (e.g., serotonin or dopamine receptors) .

Assay Design :

  • In Vitro Binding : Use radioligand displacement assays (e.g., ³H-labeled ligands) on cell membranes.
  • Enantiomer Controls : Synthesize and test both enantiomers to isolate stereochemical effects, as seen in (R)-3-Cyclobutylmorpholine studies .

Data Analysis : Fit binding curves using software like GraphPad Prism to calculate IC₅₀ values and compare with literature .

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